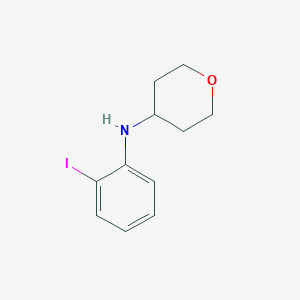

N-(2-iodophenyl)oxan-4-amine

Description

N-(2-Iodophenyl)oxan-4-amine is a halogenated aromatic amine featuring a tetrahydropyran (oxane) ring linked to a 2-iodophenyl group.

Properties

IUPAC Name |

N-(2-iodophenyl)oxan-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO/c12-10-3-1-2-4-11(10)13-9-5-7-14-8-6-9/h1-4,9,13H,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJAMRQFTPMKJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC2=CC=CC=C2I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed reactions to achieve the desired substitution on the phenyl ring . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of N-(2-iodophenyl)oxan-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-iodophenyl)oxan-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(2-iodophenyl)oxan-4-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)oxan-4-amine involves its interaction with molecular targets through its iodine and amine groups. These interactions can influence various biochemical pathways, including those related to enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

Ring Size Effects : The oxane (tetrahydropyran) ring in this compound provides greater conformational flexibility compared to the smaller oxetane ring in N-(2-iodophenyl)oxetan-3-amine. This may influence metabolic stability and binding affinity in biological systems .

Substituent Impact : The 2-iodo group enhances molecular weight and polarizability compared to fluoro or methyl substituents. Iodine’s large atomic radius may also hinder rotational freedom, as seen in the crystal structure of N-(2-iodophenyl)benzenecarb, where dihedral angles between aromatic rings range from 73.3° to 88.0° .

Biological Activity

N-(2-iodophenyl)oxan-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's chemical properties, biological mechanisms, and therapeutic implications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an oxan ring and an iodine-substituted phenyl group. The molecular formula is , indicating the presence of iodine, nitrogen, and oxygen atoms that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The iodine atom enhances lipophilicity, which may facilitate membrane permeability and receptor binding. The amine group can participate in hydrogen bonding, influencing enzymatic pathways and receptor interactions.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It potentially interacts with neurotransmitter receptors, impacting signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest potential efficacy in cancer treatment through apoptosis induction in tumor cells.

- Neuroprotective Effects : Investigations into its role in neurodegenerative diseases indicate possible protective effects against neuronal damage.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Protects neurons from oxidative stress | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Table 2: Case Studies on Anticancer Activity

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HepG2 | 5.0 | Apoptosis induction |

| Study B | A549 | 3.5 | Cell cycle arrest |

| Study C | MDA-MB-231 | 4.0 | Inhibition of proliferation |

Case Study 1: Apoptosis Induction in HepG2 Cells

In a study evaluating the effects of this compound on HepG2 liver cancer cells, it was found that treatment led to a significant increase in apoptosis rates. Flow cytometry analysis showed a dose-dependent increase in apoptotic cells, confirming its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective capabilities of the compound against oxidative stress-induced neuronal damage. Results indicated that this compound could significantly reduce cell death in neuronal cultures exposed to oxidative stressors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.